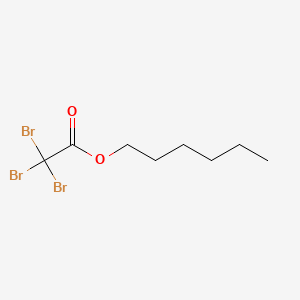
Hexyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl tribromoacetate is an organic compound with the molecular formula C8H13Br3O2. It is a derivative of tribromoacetic acid, where the hydrogen atom of the carboxyl group is replaced by a hexyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The tribromoacetate group can be reduced to form hexyl acetate, with the removal of bromine atoms.
Oxidation Reactions: this compound can be oxidized to form hexyl tribromoacetic acid.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Formation of hexyl amines or hexyl thiols.
Reduction: Formation of hexyl acetate.
Oxidation: Formation of hexyl tribromoacetic acid.
Applications De Recherche Scientifique
Hexyl tribromoacetate has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated compounds with biological activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of hexyl tribromoacetate involves the reactivity of the tribromoacetate group. The bromine atoms make the carbonyl carbon highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Hexyl tribromoacetate can be compared with other similar compounds, such as:
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of a hexyl group. It is less hydrophobic and has different reactivity due to the shorter alkyl chain.
Methyl tribromoacetate: Contains a methyl group, making it even less hydrophobic and more volatile.
Hexyl trichloroacetate: Contains chlorine atoms instead of bromine, resulting in different reactivity and applications.
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where hydrophobicity and reactivity are important factors.
Propriétés
Numéro CAS |
59956-64-8 |
|---|---|
Formule moléculaire |
C8H13Br3O2 |
Poids moléculaire |
380.90 g/mol |
Nom IUPAC |
hexyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3 |
Clé InChI |
ARBYPSGRBROXMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


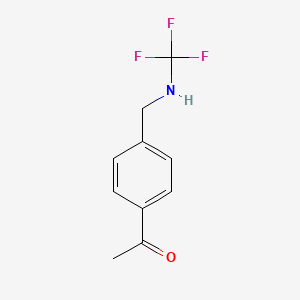
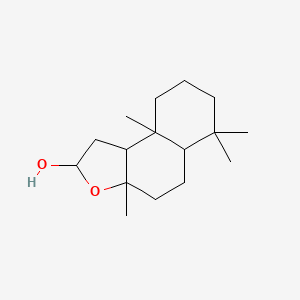
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

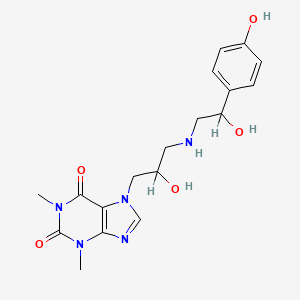
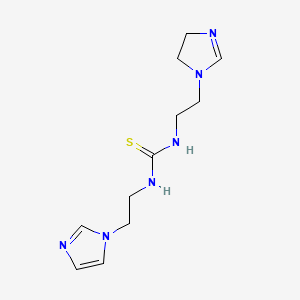
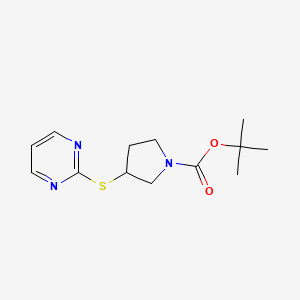

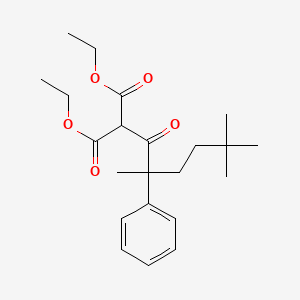
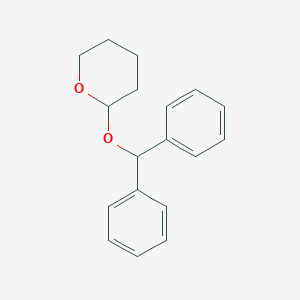
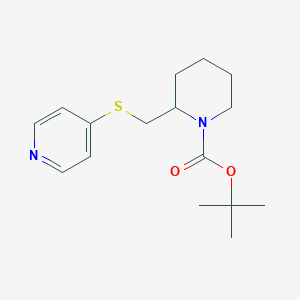
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)


